1-(3-Chlorophenyl)-3-cyclopentylthiourea
Description
1-(3-Chlorophenyl)-3-cyclopentylthiourea is a thiourea derivative characterized by a 3-chlorophenyl group and a cyclopentyl substituent. Thiourea derivatives are widely studied for their diverse chemical and biological properties, including enzyme inhibition and coordination chemistry. The compound’s structure combines aromatic and aliphatic moieties, balancing electronic effects (via the electron-withdrawing chlorine) and steric bulk (from the cyclopentyl group).
Properties
Molecular Formula |
C12H15ClN2S |
|---|---|
Molecular Weight |
254.78g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-cyclopentylthiourea |
InChI |
InChI=1S/C12H15ClN2S/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
InChI Key |
NTDPBYPQIPASSO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues and Substituent Effects
1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-cyclopentylthiourea (Compound 19, )
- Synthesis : Yield of 32% via reaction of intermediate b3 with cyclopentylamine .
- Properties : Melting point = 229.1–231.6°C, higher than simpler thioureas, likely due to increased molecular rigidity from the quinazolinyl group.
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea (Compound 3, –4)
- Structure: Features a bicyclo[2.2.1]heptane (norbornane) group linked via a hexyl chain, introducing significant steric bulk and hydrophobicity.
- Synthesis: 60% yield via reaction of 3-chlorophenylisothiocyanate with a norbornane-derived amine in DMF .
- Properties : Detailed spectral data (¹H/¹³C NMR, FT-IR) confirm structure, but melting point and bioactivity data are unreported.
1-(3-Chloro-2-fluorophenyl)-3-cyclopropylthiourea ()
- Structure : Substitutes cyclopentyl with a smaller cyclopropyl group and adds a fluorine atom at the 2-position of the phenyl ring.
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ()
Physical and Spectral Properties
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